molecular formula C8H16N2O2 B8673137 1,1-Dimethylethyl 3-pyrazolidinecarboxylate CAS No. 88767-25-3

1,1-Dimethylethyl 3-pyrazolidinecarboxylate

Cat. No. B8673137
Key on ui cas rn: 88767-25-3
M. Wt: 172.22 g/mol
InChI Key: PBBMANKGIAFOFD-UHFFFAOYSA-N
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Patent
US08901119B2

Procedure details

A solution of 3-(1,1-dimethylethyl) 1,2-bis(phenylmethyl) 1,2,3-pyrazolidinetricarboxylate (2.00 kg, 4.54 mol) in 10 L methanol was charged into a 20 L four-necked round-bottomed flask under N2 (gas). Then 200 g Pd/C (10%, 65% water) was added carefully to the mixture solution. H2 (gas) was introduced to exchange N2 (gas) three times. The mixture solution was allowed to react at 25° C. under 1 atm of H2 for 8 h until the starting material was consumed completely. N2 (gas) was introduced to remove excess H2 (gas). A filtration was performed to remove the catalyst. The filtrate can be used in the next step without further purification.
Name
3-(1,1-dimethylethyl) 1,2-bis(phenylmethyl) 1,2,3-pyrazolidinetricarboxylate
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1(C(OCC2C=CC=CC=2)=O)[CH2:5][CH2:4][CH:3]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[N:2]1C(OCC1C=CC=CC=1)=O.N#N>CO.[Pd]>[NH:1]1[CH2:5][CH2:4][CH:3]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[NH:2]1

Inputs

Step One
Name
3-(1,1-dimethylethyl) 1,2-bis(phenylmethyl) 1,2,3-pyrazolidinetricarboxylate
Quantity
2 kg
Type
reactant
Smiles
N1(N(C(CC1)C(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1
Name
Quantity
10 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
200 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
H2 (gas) was introduced
CUSTOM
Type
CUSTOM
Details
to react at 25° C. under 1 atm of H2 for 8 h until the starting material
Duration
8 h
CUSTOM
Type
CUSTOM
Details
was consumed completely
ADDITION
Type
ADDITION
Details
N2 (gas) was introduced
CUSTOM
Type
CUSTOM
Details
to remove excess H2 (gas)
FILTRATION
Type
FILTRATION
Details
A filtration
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
The filtrate can be used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
N1NC(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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